
Ethyl Ester of Cetirizine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Ester of Cetirizine Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergy symptoms. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating allergic reactions such as sneezing, itching, and hives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Ester of Cetirizine Dihydrochloride typically involves the esterification of cetirizine with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is subjected to purification steps such as crystallization and filtration to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Ester of Cetirizine Dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield cetirizine and ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Cetirizine N-oxide.
Hydrolysis: Cetirizine and ethanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Applications De Recherche Scientifique
Ethyl Ester of Cetirizine Dihydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its effects on cellular signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control testing.
Mécanisme D'action
Ethyl Ester of Cetirizine Dihydrochloride exerts its effects by selectively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding prevents histamine from interacting with its receptors, thereby inhibiting the allergic response . The compound’s high affinity for H1 receptors ensures its effectiveness in reducing allergy symptoms .
Comparaison Avec Des Composés Similaires
Ethyl Ester of Cetirizine Dihydrochloride can be compared with other similar compounds such as:
Cetirizine Hydrochloride: The parent compound, which is also a second-generation antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher binding affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine and a precursor to cetirizine.
Uniqueness
This compound is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, cetirizine .
Propriétés
Formule moléculaire |
C23H31Cl3N2O3 |
|---|---|
Poids moléculaire |
489.9 g/mol |
Nom IUPAC |
ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2O3.2ClH/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20;;/h3-11,23H,2,12-18H2,1H3;2*1H |
Clé InChI |
CIVKQPSFNRNMOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


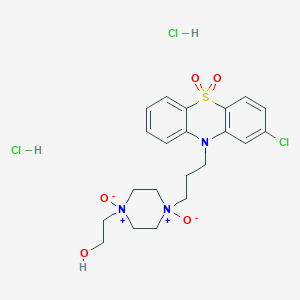
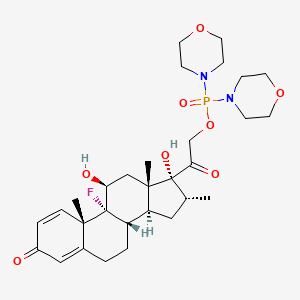

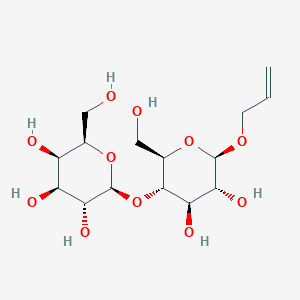
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)

![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
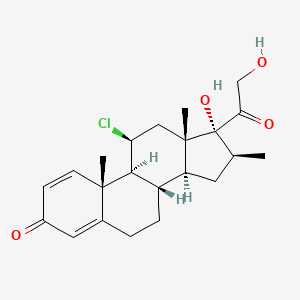
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)
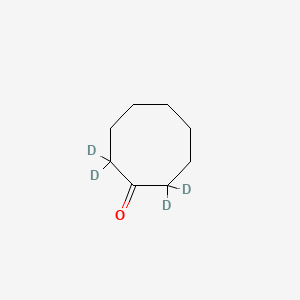
![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)

![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
